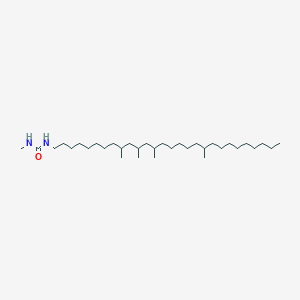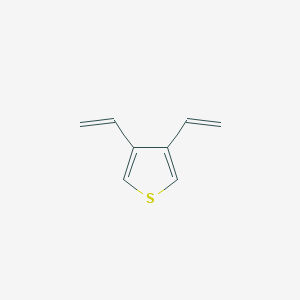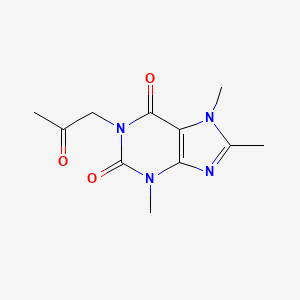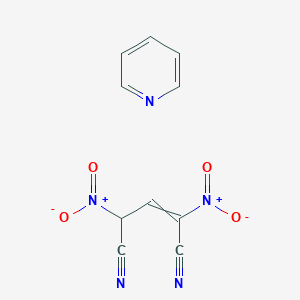
2,4-Dinitropent-2-enedinitrile;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitropent-2-enedinitrile;pyridine is a complex organic compound that combines the structural features of both 2,4-dinitropent-2-enedinitrile and pyridine. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which is a significant class of nitrogen heterocycles found in many active pharmaceuticals, natural products, and functional materials
Méthodes De Préparation
The synthesis of 2,4-Dinitropent-2-enedinitrile;pyridine involves several steps. One common method includes the electrophilic aromatic substitution reaction, where nitration occurs to benzylpyridine. The process involves the following steps :
- A solution of sulfuric acid is placed in an ice bath along with a magnetic stirrer.
- Benzylpyridine is added dropwise, maintaining a temperature below 10°C.
- Fuming nitric acid is added, maintaining the temperature.
- The mixture is allowed to stand at room temperature for 30 minutes.
- The reaction mixture is heated in an 80°C water bath for 20 minutes.
- The mixture is then poured into a conical flask containing crushed ice and stirred in an ice bath.
- Aqueous ammonia is added until the pH rises to approximately 9-10.
- The product is filtered, dried, and recrystallized to produce the analytical sample.
Analyse Des Réactions Chimiques
2,4-Dinitropent-2-enedinitrile;pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of benzylpyridine yields this compound.
Applications De Recherche Scientifique
2,4-Dinitropent-2-enedinitrile;pyridine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Pyridine derivatives are known for their outstanding therapeutic effects and play significant roles in medicinal, synthetic, and bio-organic chemistry . They are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications. Additionally, pyridine is a key scaffold in many naturally occurring biologically active compounds, such as alkaloids, enzymes, and polypeptides .
Mécanisme D'action
The mechanism of action of 2,4-Dinitropent-2-enedinitrile;pyridine involves its interaction with molecular targets and pathways within biological systems. Pyridine’s nitrogen lone pair occupies an sp2-hybrid orbital, making it available for forming bonds with protons and other electrophiles . This property allows pyridine derivatives to interact with various biological molecules, leading to their therapeutic effects.
Comparaison Avec Des Composés Similaires
2,4-Dinitropent-2-enedinitrile;pyridine can be compared with other similar compounds, such as pyrimidines and other pyridine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . While both pyridines and pyrimidines have significant therapeutic applications, pyridines are more basic due to the availability of the nitrogen lone pair for bonding . Other similar compounds include dihydropyridines and piperidines, which also possess outstanding therapeutic effects and play eminent roles in medicinal chemistry .
Propriétés
Numéro CAS |
138042-18-9 |
|---|---|
Formule moléculaire |
C10H7N5O4 |
Poids moléculaire |
261.19 g/mol |
Nom IUPAC |
2,4-dinitropent-2-enedinitrile;pyridine |
InChI |
InChI=1S/C5H2N4O4.C5H5N/c6-2-4(8(10)11)1-5(3-7)9(12)13;1-2-4-6-5-3-1/h1,4H;1-5H |
Clé InChI |
UVPQNRVBGCHXMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC=C1.C(=C(C#N)[N+](=O)[O-])C(C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



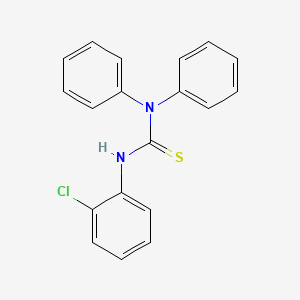
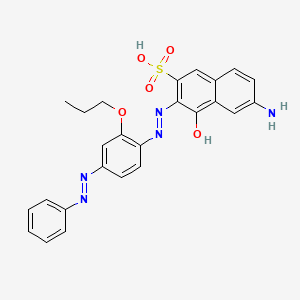
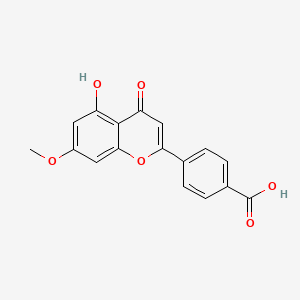
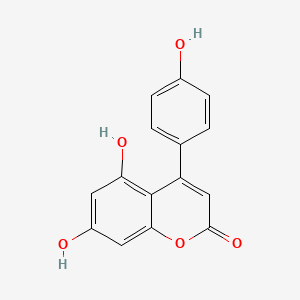
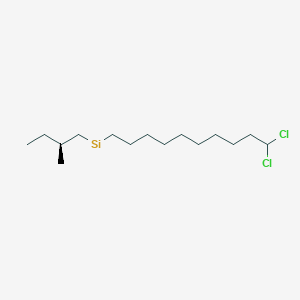
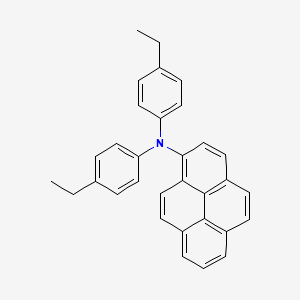
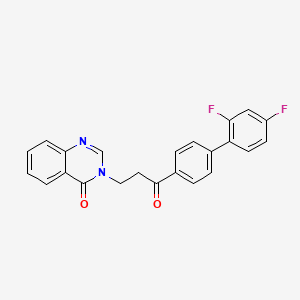
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
